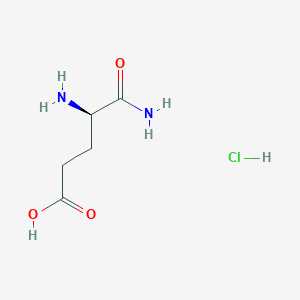
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride
Vue d'ensemble
Description
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as 4-hydroxybenzylhydrazine hydrochloride, is an organic compound that is used in scientific research applications. It is synthesized from 4-hydroxybenzaldehyde and hydrazine hydrochloride, and is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it is used in biochemical and physiological studies to investigate the effects of certain compounds on cells and organisms.
Applications De Recherche Scientifique
Uterine Relaxant Activity
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride derivatives exhibit potent uterine relaxant activity. They have been evaluated in vitro on isolated rat uterus and in vivo in pregnant rats, demonstrating a significant delay in the onset of labor. Additionally, these compounds were found to have a negligible cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan et al., 2005).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid has been explored. Key steps include the synthesis of benzyl bromides and the alkylation of glycine enolate derivative. This synthesis approach highlights the versatility of 2-Amino-2-(4-hydroxyphenyl)propanoic acid in producing a range of fluorinated compounds (Monclus et al., 1995).
Polymer Modification
2-Amino-2-(4-hydroxyphenyl)propanoic acid is used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications lead to increased thermal stability and improved antibacterial and antifungal properties, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Antifungal Peptide Study
In computational peptidology, derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid are studied for their antifungal properties. This research is vital for drug design, as it predicts the bioactivity scores of new antifungal peptides (Flores-Holguín et al., 2019).
Schiff Base Compounds and Antibacterial Activity
The compound has been involved in the synthesis of Schiff base ligands and their copper complexes. These synthesized complexes exhibit high antibacterial activities, making them of interest for pharmaceutical research (Wang Guo-rui, 2009).
Renewable Building Block in Material Science
2-Amino-2-(4-hydroxyphenyl)propanoic acid serves as a renewable building block in material science. It's used to enhance the reactivity of molecules towards benzoxazine ring formation, a step towards sustainable alternatives in materials science (Trejo-Machin et al., 2017).
Antimicrobial Activity in Amino Acid Derivatives
Derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid have been studied for their antimicrobial activity. The synthesis of these derivatives and their efficacy against various microorganisms are of significant interest in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Chemical Transformations and Luminescence
The compound is used in the synthesis of various derivatives for studying their luminescence and complex-forming properties. These studies are important for understanding the chemical behavior and potential applications of these compounds in fields like analytical chemistry and material science (Vasin et al., 2013).
Propriétés
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGXQSRQQJJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)



